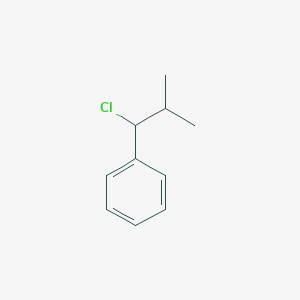
(1-Chloro-2-methylpropyl)benzene
Übersicht
Beschreibung
(1-Chloro-2-methylpropyl)benzene is a chemical compound with the molecular formula C10H13Cl . It is also known by other names such as isopropylbenzyl chloride and has a CAS number of 936-26-5 . The molecular weight of this compound is 168.66 g/mol .
Molecular Structure Analysis
The InChI representation of (1-Chloro-2-methylpropyl)benzene isInChI=1S/C10H13Cl/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,1-2H3 . The Canonical SMILES representation is CC(C)C(C1=CC=CC=C1)Cl . These representations provide a detailed view of the molecular structure of the compound. Physical And Chemical Properties Analysis
The compound has a molecular weight of 168.66 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . The compound has no hydrogen bond donor count and no hydrogen bond acceptor count . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 168.0705781 g/mol . The topological polar surface area is 0 Ų . The compound has a heavy atom count of 11 .Wissenschaftliche Forschungsanwendungen
Modern Friedel–Crafts Chemistry
The Friedel–Crafts reaction is a cornerstone of modern synthetic organic chemistry. In a study by Albar, Khalaf, and Bahaffi (1997), the alkylation of benzene with 1,2-dibromo-3-chloro-2-methylpropane was explored. This reaction produced various alkylation products, including 1-X-2-methyl-3,3-diphenylpropane and 1,4-bis-(1-bromo-3-chloro-2-methylpropyl)benzene, among others, using AlCl3 and AlCl3–CH3NO2 or K10 montmorillonite as catalysts (Albar, Khalaf, & Bahaffi, 1997).
Polymerization Initiators and Transfer Agents
The compound 1,4-Bis(1-methoxy-1-methylethyl)benzene, related to (1-Chloro-2-methylpropyl)benzene, has been studied as a novel generation of inifers (initiator/transfer agents) for cationic polymerizations. Dittmer, Pask, and Nuyken (1992) found that its activation requires an excess of BCl3, which is closely related to complex formation between the ether and BCl3 (Dittmer, Pask, & Nuyken, 1992).
Structural Studies
A 2013 study by Selvakumaran, Karvembu, Ng, and Tiekink investigated the structure of a compound closely related to (1-Chloro-2-methylpropyl)benzene, namely 1-[3-({[Bis(2-methylpropyl)carbamothioyl]amino}carbonyl)benzoyl]-3,3-bis(2-methylpropyl)thiourea. This study highlighted the compound's U-shape and detailed its crystal packing, which is formed by N—H⋯S hydrogen bonds (Selvakumaran, Karvembu, Ng, & Tiekink, 2013).
Friedel-Crafts Reaction Stereochemistry
Segi, Takebe, Masuda, Nakajima, and Suga (1982) studied the stereochemistry of the Friedel-Crafts reaction of benzene with optically active 2-methyloxetane. This study revealed significant insights into the inversion of configuration at the reaction center and the formation of various by-products (Segi et al., 1982).
Chemoselective Reductions
Siemeling, Türk, Vorfeld, and Fink (2003) investigated the chemoselective reduction of 1-nitro-2-(2-nitro-2-methylpropyl)-benzene to 2,2′-di-(2-nitro-2-methylpropyl)-azoxybenzene. This study highlighted a method for selectively reducing an aromatic nitro group to an azoxy unit in the presence of an aliphatic nitro group, using sodium borohydride in methanol with bismuth (Siemeling, Türk, Vorfeld, & Fink, 2003).
Eigenschaften
IUPAC Name |
(1-chloro-2-methylpropyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVMSSEGSXWICNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=CC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30311757 | |
| Record name | (1-Chloro-2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Chloro-2-methylpropyl)benzene | |
CAS RN |
936-26-5 | |
| Record name | NSC245148 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245148 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (1-Chloro-2-methylpropyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30311757 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



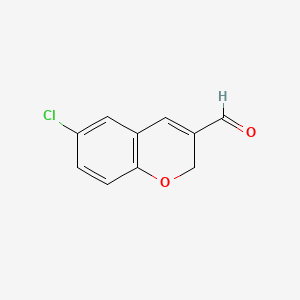
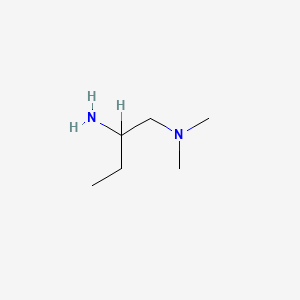
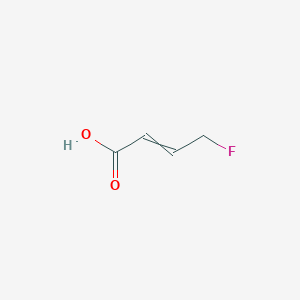
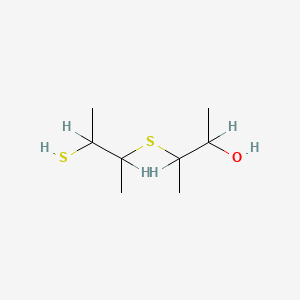
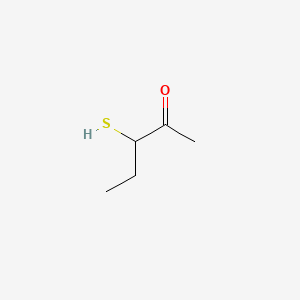
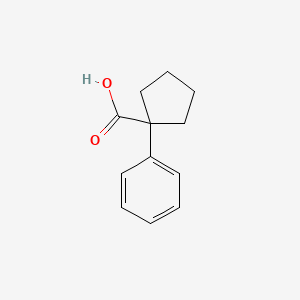
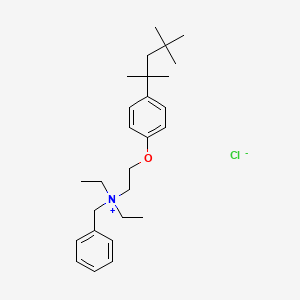
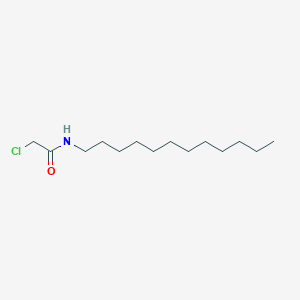
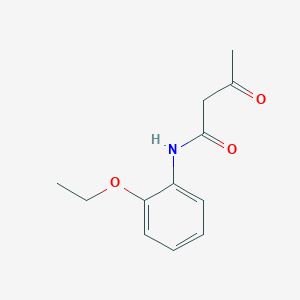
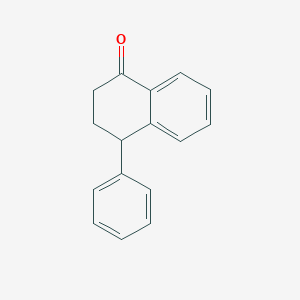
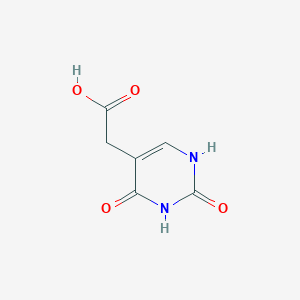
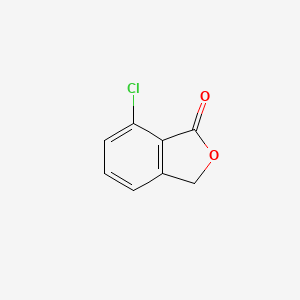
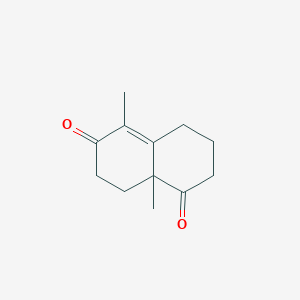
![2-{[(2,4-Dichlorophenyl)methyl]sulfanyl}acetic acid](/img/structure/B1362503.png)